molecular formula C16H17N B8597739 3-Benzyl-1,2,3,4-tetrahydroisoquinoline

3-Benzyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8597739
M. Wt: 223.31 g/mol
InChI Key: DYULYGZNVYGVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C16H17N and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzyl-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

3-benzyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C16H17N/c1-2-6-13(7-3-1)10-16-11-14-8-4-5-9-15(14)12-17-16/h1-9,16-17H,10-12H2

InChI Key

DYULYGZNVYGVAN-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.21 g of 3-benzylisoquinoline and 2.88 g of nickel dichloride.hexahydrate were dissolved in 50 mL of methanol at room temperature, and 4.58 g of sodium borohydride was added thereto over 30 minutes, followed by further stirring at room temperature for 4 hours. After completion of the reaction, water was added to the reaction liquid, followed by extraction with chloroform. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue obtained was purified using silica gel chromatography (chloroform:methanol=100:1→50:1) to obtain 1.85 g (yield 82%) of a title compound as a light yellow oily substance.
Quantity
2.21 g
Type
reactant
Reaction Step One
[Compound]
Name
hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4.58 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.88 g
Type
catalyst
Reaction Step Five
Yield
82%

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